Guanylation Capability vs. Pyrazole-3-carboxamide
1H-Pyrazole-3-carboximidamide functions as a guanylating agent capable of introducing a guanidinium group onto amine-bearing substrates, enabling the synthesis of bis-guanidinium derivatives. This reactivity is absent in the corresponding pyrazole-3-carboxamide, in which the carbonyl oxygen replaces the imino nitrogen, eliminating the nucleophilic amidine character . Bis-guanidinium derivatives are crucial intermediates in cholesterol-lowering therapeutics; no comparable transformation has been reported for pyrazole-3-carboxamide under identical guanylation conditions [1].
| Evidence Dimension | Guanylation capability (functional group reactivity) |
|---|---|
| Target Compound Data | Capable of guanylating primary/secondary amines to form guanidinium adducts and bis-guanidinium derivatives |
| Comparator Or Baseline | Pyrazole-3-carboxamide: No guanylation reactivity; amide group is not a competent guanylating moiety |
| Quantified Difference | Qualitative (functional presence vs absence); no quantitative yield comparison available in direct head-to-head format |
| Conditions | Guanylation of amines; synthetic route to bis-guanidinium derivatives (pyrazole-3-carboximidamide used as building block for NSAIDs, antihypertensives, and cholesterol-lowering agents) [1] |
Why This Matters
Selection of the 3-carboximidamide over the 3-carboxamide is mandatory when guanylation or bis-guanidinium synthesis is the intended application — the functional group difference makes the carboxamide useless for this transformation.
- [1] SumoBrain. Pyrazoleamidine compounds — Patent US5498724: Guanylation reagents and methods. View Source
